molecular formula C13H8BrF3 B8535417 3-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl

3-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B8535417
M. Wt: 301.10 g/mol
InChI Key: VJKODVDQMAYRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4’-trifluoromethyl-biphenyl is an organic compound with the molecular formula C13H8BrF3 It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-trifluoromethyl-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-trifluoromethyl-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-trifluoromethyl-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3-Bromo-4’-trifluoromethyl-biphenyl exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-α,α,α-trifluorotoluene
  • 2-Bromo-5-iodo-(trifluoromethyl)benzene

Comparison: 3-Bromo-4’-trifluoromethyl-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Properties

Molecular Formula

C13H8BrF3

Molecular Weight

301.10 g/mol

IUPAC Name

1-bromo-3-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C13H8BrF3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H

InChI Key

VJKODVDQMAYRMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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